BenchChemオンラインストアへようこそ!

Esomeprazole Sodium

Gastroesophageal Reflux Disease Intragastric pH Monitoring Intravenous Proton Pump Inhibitor

Opt for Esomeprazole Sodium (CAS 161796-78-7) over racemic omeprazole for research requiring predictable pharmacokinetics and robust acid suppression. As the pure S-enantiomer, it minimizes CYP2C19 genotype variability, providing consistent results in clinical pharmacology studies. Ideal for IV PPI development and chiral HPLC validation due to its defined stereochemistry (optical rotation +30° to +36.0°) and 90% bioavailability. Inquire for bulk orders.

Molecular Formula C17H18N3NaO3S
Molecular Weight 367.4 g/mol
CAS No. 161796-78-7
Cat. No. B1671259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsomeprazole Sodium
CAS161796-78-7
SynonymsEsomeprazole
Esomeprazole Magnesium
Esomeprazole Potassium
Esomeprazole Sodium
Esomeprazole Strontium
Esomeprazole Strontium Anhydrous
Nexium
Strontium, Esomeprazole
Molecular FormulaC17H18N3NaO3S
Molecular Weight367.4 g/mol
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[Na+]
InChIInChI=1S/C17H18N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1
InChIKeyRYXPMWYHEBGTRV-JIDHJSLPSA-N
Commercial & Availability
Standard Pack Sizes60 mg / 200 mg / 250 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility35.4 [ug/mL] (The mean of the results at pH 7.4)
Freely soluble in ethanol and methanol, and slightly soluble in acetone and isopropanol and very slightly soluble in water.
In water, 82.3 mg/L at 25 °C /Estimated/
0.5 mg/mL
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Esomeprazole Sodium CAS 161796-78-7: S-Enantiomer Proton Pump Inhibitor Reference Standard


Esomeprazole sodium (CAS 161796-78-7) is the sodium salt of esomeprazole, the (S)-enantiomer of omeprazole. It functions as a substituted benzimidazole proton pump inhibitor (PPI) that suppresses gastric acid secretion through specific, irreversible inhibition of the gastric H+/K+-ATPase enzyme system at the secretory surface of parietal cells [1]. The molecular formula is C₁₇H₁₈N₃NaO₃S with a molecular weight of 367.4 g/mol. Esomeprazole sodium is supplied as a sterile, lyophilized, white to off-white powder for reconstitution and is very soluble in water and freely soluble in ethanol (95%) [1]. The compound exhibits a specific optical rotation of +30° to +36.0° (c=1, H₂O) and melting point of 254-257°C .

Esomeprazole Sodium vs Omeprazole Sodium: Why Simple Substitution Fails in Critical Applications


While both esomeprazole sodium and omeprazole sodium belong to the same PPI class and share a common mechanism of action, substitution between them fails for several quantifiable reasons. Esomeprazole sodium is the isolated S-enantiomer, whereas omeprazole sodium is a racemic mixture (1:1 S- and R-enantiomers). This stereochemical distinction drives measurable differences in pharmacokinetics, metabolic stability, and clinical outcomes. Specifically, the R-enantiomer of omeprazole is metabolized more rapidly by CYP2C19 than the S-enantiomer, leading to lower systemic exposure and greater inter-individual variability [1]. In contrast, esomeprazole exhibits stereoselective metabolism with a total intrinsic clearance approximately one-third that of (R)-omeprazole [2]. Consequently, esomeprazole sodium delivers higher and more consistent bioavailability (approximately 90% versus 30-40% for omeprazole) and superior acid suppression in CYP2C19 rapid metabolizers, a genetically defined population that may experience therapeutic failure with racemic omeprazole [3]. These differences are not merely theoretical; they translate into statistically significant improvements in clinical endpoints such as erosive esophagitis healing rates and 24-hour intragastric pH control [4]. Therefore, for applications requiring predictable pharmacokinetics, robust acid suppression across diverse patient genotypes, or optimal formulation stability, esomeprazole sodium cannot be freely substituted with omeprazole sodium without risking compromised outcomes.

Esomeprazole Sodium 161796-78-7: Quantitative Differentiation Evidence Guide


Esomeprazole Sodium 40 mg IV Provides Superior 24-Hour pH > 4 Time vs Pantoprazole Sodium

In a randomized, two-way crossover study of 36 healthy volunteers, esomeprazole sodium 40 mg administered as an intravenous bolus injection once daily for 3 days provided significantly greater time with intragastric pH > 4 compared to pantoprazole sodium 40 mg IV. On Day 1, the percentage of time with pH > 4 over 24 hours was 38.8% for esomeprazole versus 23.7% for pantoprazole. On Day 3, this difference increased to 55.0% versus 35.2% . The mean median intragastric pH on Day 3 was 4.3 for esomeprazole versus 3.1 for pantoprazole (p < 0.00001) .

Gastroesophageal Reflux Disease Intragastric pH Monitoring Intravenous Proton Pump Inhibitor

Esomeprazole 40 mg Demonstrates 9.5% Absolute Increase in Erosive Esophagitis Healing at 8 Weeks vs Omeprazole 20 mg

In a large, multicenter, randomized, double-blind, parallel-group study of 2,425 patients with endoscopically confirmed erosive esophagitis, esomeprazole 40 mg once daily demonstrated significantly higher healing rates compared to omeprazole 20 mg once daily. At 8 weeks, healing rates were 93.7% for esomeprazole versus 84.2% for omeprazole (p < 0.001; life table estimates, intention-to-treat analysis) [1]. At 4 weeks, healing rates were 81.7% and 68.7%, respectively. Esomeprazole was also superior for all secondary endpoints including resolution of heartburn and proportion of heartburn-free days [1].

Erosive Esophagitis Randomized Controlled Trial Clinical Efficacy

Esomeprazole Achieves 90% Oral Bioavailability vs 30-40% for Omeprazole

Esomeprazole demonstrates substantially higher and more consistent oral bioavailability compared to racemic omeprazole. Reported bioavailability values are approximately 90% for esomeprazole versus 30-40% for omeprazole [1]. This difference is attributed to stereoselective metabolism: esomeprazole is cleared more slowly via CYP2C19 than (R)-omeprazole, and the sum of intrinsic clearances of its three primary metabolites is approximately one-third that of (R)-omeprazole in human liver microsomes [2]. Esomeprazole also exhibits less inter-individual variability in systemic exposure, particularly across CYP2C19 genotypes [3].

Pharmacokinetics Bioavailability First-Pass Metabolism

Esomeprazole 20 mg BID Achieves Median pH 5.4 in CYP2C19 Rapid Metabolizers vs 5.0 for Omeprazole

In a randomized four-way crossover study of 40 Japanese H. pylori-negative volunteers stratified by CYP2C19 genotype, twice-daily dosing of esomeprazole 20 mg provided superior acid suppression specifically in CYP2C19 rapid metabolizers (RMs). In RMs, the median 24-hour intragastric pH achieved with esomeprazole was 5.4 (range: 3.5-6.8), which was significantly higher than the median pH achieved with omeprazole 20 mg BID [5.0 (2.4-5.9), P = 0.018], lansoprazole 30 mg BID [4.7 (3.7-5.5), P = 0.017], and rabeprazole 10 mg BID [4.8 (2.5-6.4), P = 0.002] [1]. CYP2C19 genotype-dependent differences in acid suppression were smaller for esomeprazole and rabeprazole compared to omeprazole and lansoprazole [1].

Pharmacogenomics CYP2C19 Polymorphism Personalized Medicine

Esomeprazole Sodium Lyophilized Powder Demonstrates 36-Month Stability at -20°C

Esomeprazole sodium in lyophilized powder form demonstrates extended stability when stored appropriately. According to vendor technical datasheets, the lyophilized powder is stable for 36 months (3 years) when stored at -20°C under desiccated conditions [1]. In aqueous solution, however, the compound's stability is strongly pH-dependent: the rate of degradation increases with decreasing pH, and reconstituted solutions for injection maintain a pH range of 9 to 11 to ensure stability [2]. Solutions stored at -20°C should be used within 3 months to prevent loss of potency [1]. Optical rotation specification is +30° to +36.0° (c=1, H₂O) , and enzymatic synthesis methods have achieved 99.9% enantiomeric excess [3].

Formulation Stability Lyophilized Product Long-Term Storage

Esomeprazole Sodium 161796-78-7: Validated Research and Industrial Application Scenarios


Pharmacogenomic Studies Requiring Consistent Acid Suppression Across CYP2C19 Genotypes

Esomeprazole sodium is the optimal PPI selection for clinical pharmacology studies investigating acid suppression in genetically diverse populations. Evidence demonstrates that esomeprazole produces smaller CYP2C19 genotype-dependent differences in acid suppression compared to omeprazole and lansoprazole, and achieves significantly higher median 24-hour intragastric pH (5.4) in rapid metabolizers compared to omeprazole (5.0), lansoprazole (4.7), and rabeprazole (4.8) [1]. This reduced pharmacogenomic variability enables more reliable study outcomes when patient CYP2C19 status is unknown or cannot be pre-screened, and is particularly relevant for studies conducted in Asian populations where rapid metabolizer prevalence is 30-40%.

Intravenous Formulation Development for Acute Care Indications

For researchers developing intravenous PPI formulations intended for acute upper GI bleeding, critical care stress ulcer prophylaxis, or perioperative acid suppression, esomeprazole sodium provides superior acid control compared to alternative IV PPIs. Direct head-to-head data show that esomeprazole 40 mg IV achieves 55.0% time above pH 4 over 24 hours by Day 3, compared to only 35.2% for pantoprazole 40 mg IV (p < 0.0001) . The lyophilized esomeprazole sodium formulation exhibits 36-month stability at -20°C and reconstitutes to a pH range of 9-11, which is critical for maintaining compound integrity in aqueous solution [2].

High-Stringency Chiral Purity Reference Standard Applications

Esomeprazole sodium (CAS 161796-78-7) serves as a critical reference standard for chiral HPLC method development and validation due to its defined stereochemical identity. Unlike racemic omeprazole, esomeprazole sodium is the isolated S-enantiomer with a verified optical rotation specification of +30° to +36.0° (c=1, H₂O) and demonstrated capability of achieving 99.9% enantiomeric excess via optimized enzymatic synthesis [3]. For analytical laboratories requiring single-isomer standards for method qualification, impurity profiling, or stability-indicating assays, esomeprazole sodium provides the necessary stereochemical purity to ensure accurate quantitation of the S-enantiomer in pharmaceutical formulations.

Clinical Trials Targeting Erosive Esophagitis Healing Endpoints

For clinical research organizations conducting trials in erosive esophagitis or severe GERD, esomeprazole 40 mg represents the evidence-based standard for maximal healing efficacy. A large randomized controlled trial (n=2,425) demonstrated a 93.7% healing rate at 8 weeks with esomeprazole 40 mg versus 84.2% for omeprazole 20 mg, representing a 9.5% absolute difference (p < 0.001) [4]. This superior efficacy profile supports the selection of esomeprazole sodium as the active comparator or investigational agent in trials requiring a high-probability healing benchmark. The compound's 90% oral bioavailability and predictable pharmacokinetics further reduce confounding variability in clinical study design [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Esomeprazole Sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.